Periconin A

Phytopathology Host-selective toxin Biosynthetic pathway analysis

Periconin A is a halogenated, tricarbocyclic natural product within the class of polyoxygenated sesquiterpenoids, isolated alongside Periconin B and the host-selective peritoxins from culture filtrates of the fungal pathogen Periconia circinata. Its molecular formula is C20H29Cl3N4O8 with a molecular weight of 559.8 g/mol, featuring a unique tricarbocyclic architecture incorporating three chlorine atoms and both peptide and polyketide moieties.

Molecular Formula C20H29Cl3N4O8
Molecular Weight 559.8 g/mol
CAS No. 145586-00-1
Cat. No. B121686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePericonin A
CAS145586-00-1
Synonymspericonin A
Molecular FormulaC20H29Cl3N4O8
Molecular Weight559.8 g/mol
Structural Identifiers
SMILESCC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2CCC(CNC2=O)N)C(C(=O)O)Cl)Cl)Cl)O
InChIInChI=1S/C20H29Cl3N4O8/c1-7(28)4-11(21)20(23)13(15(22)19(34)35)14(20)18(33)27-10(5-12(29)30)17(32)26-9-3-2-8(24)6-25-16(9)31/h7-11,13-15,28H,2-6,24H2,1H3,(H,25,31)(H,26,32)(H,27,33)(H,29,30)(H,34,35)
InChIKeyNFVKVZRRCAVLMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Periconin A (CAS 145586-00-1) — Compound Baseline for Scientific Procurement and Assay Selection


Periconin A is a halogenated, tricarbocyclic natural product within the class of polyoxygenated sesquiterpenoids, isolated alongside Periconin B and the host-selective peritoxins from culture filtrates of the fungal pathogen Periconia circinata [1]. Its molecular formula is C20H29Cl3N4O8 with a molecular weight of 559.8 g/mol, featuring a unique tricarbocyclic architecture incorporating three chlorine atoms and both peptide and polyketide moieties [2]. Importantly, Periconin A is explicitly distinguished from the closely related, selectively phytotoxic peritoxins A and B by its established biological inactivity in the standard sorghum host-selective toxicity model, a defining characteristic that shapes its primary research utility [1].

Negative controlPeritoxin host-selective phytopathology bioassays
Reference standardLC-MS dereplication of Periconia culture extracts
Pathway biomarkerBiosynthetic gene cluster expression in Tox+ strains

Why In-Class Periconia Metabolites Cannot Be Interchanged with Periconin A


Although Periconin A shares a common biosynthetic origin with Periconin B, the peritoxins, and the precursor circinatin, these in-class metabolites exhibit sharply divergent biological profiles that preclude interchangeable use in research settings. Foremost, peritoxins A and B demonstrate host-selective phytotoxicity against susceptible Sorghum bicolor genotypes at concentrations as low as 1 ng/mL, whereas Periconin A and B are demonstrably biologically inactive in the identical experimental system [1]. This functional divergence—active toxin versus inert metabolite—means that substituting Periconin A for a peritoxin in a phytopathology assay would completely abolish the biological readout. Additionally, Periconin B isolated from a different Periconia species (P. atropurpurea) has been reported to exhibit potent cytotoxicity against human cervix carcinoma cells with an IC50 of 8.0 µM [2], while Periconin A lacks published evidence of comparable cytotoxic potency in standardized assays. These intra-class functional disparities underscore the critical importance of compound-level, not class-level, selection for procurement decisions.

Peritoxin A and B are host-selective phytotoxins active at ng/mL levels, whereas Periconin A is inactive; substitution would abolish assay readout.
Periconin B (from P. atropurpurea) has reported in vitro cytotoxicity, while Periconin A lacks comparable published evidence; cytotoxicity profiles may not transfer.
Distinct elemental composition and chlorine count versus peritoxins prevent direct interchange as an LC-MS identification standard.

Periconin A (145586-00-1) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Biological Inactivity versus Peritoxin Host-Selective Phytotoxicity in Sorghum

In the foundational structure–activity study by Macko et al. (1992), the four co-isolated metabolites—peritoxins A and B and periconins A and B—were evaluated in the sorghum host-selective toxicity assay. Peritoxins A and B were selectively toxic to susceptible genotypes of Sorghum bicolor, reproducing the characteristic symptoms of milo disease. In direct contrast, Periconin A showed no detectable phytotoxic activity in the identical experimental system, establishing its classification as a biologically inactive pathway byproduct [1]. Later work by the same group confirmed that peritoxins exhibit host-selective toxicity at concentrations as low as 1 ng/mL, while Periconin A failed to elicit any response even at substantially higher concentrations [2].

Phytotoxicity vs Peritoxin
Head-to-head
Periconin A: no detectable activity; Peritoxin A/B: toxic at 1 ng/mL
Supports negative control usage
Sorghum bicolor seedling assay; confirmed inactivity vs. host-selective toxin
Phytopathology Host-selective toxin Biosynthetic pathway analysis

Molecular Weight and Elemental Composition Differentiation from Peritoxin Comparators

Periconin A possesses a molecular formula of C20H29Cl3N4O8 (exact mass 559.8 g/mol), which differs substantially from Peritoxin A (C20H32Cl4N4O8, MW 598.3 g/mol) and Peritoxin B (C20H32Cl3N3O8, MW 563.8 g/mol) [1]. The presence of three chlorine atoms and four nitrogen atoms in Periconin A, versus four chlorines/four nitrogens in Peritoxin A and three chlorines/three nitrogens in Peritoxin B, creates distinct monoisotopic mass signatures that enable unambiguous LC-MS-based discrimination in complex culture filtrate analyses [1]. This mass differentiation is critical for analytical laboratories conducting biosynthetic pathway analysis or quality control of Periconia fermentation products.

Mass & Composition
Head-to-head
ΔMW ≈ −38.5 g/mol vs Peritoxin A; 3 Cl vs 4 Cl; 4 N vs 3 N (Peritoxin B)
Enables unambiguous LC-MS discrimination
HRMS and elemental analysis from Macko et al. (1992)
Analytical chemistry Mass spectrometry Natural product dereplication

Biosynthetic Intermediate Status and Precursor-Product Relationship with Circinatin

Structural comparison by Macko et al. (1992) established a precursor role for circinatin in the formation of both periconins and peritoxins [1]. Periconin A, along with Periconin B, is positioned as a biosynthetic branch product rather than the terminal, biologically active endpoint represented by peritoxins A and B. This was further corroborated by the differential synthesis study (2001), which detected periconins and other intermediates exclusively in Tox+ (pathogenic) strains capable of peritoxin production, and not in Tox− (non-pathogenic) strains [2]. Periconin A thus occupies a defined position in the peritoxin biosynthetic pathway that is distinct from circinatin (early precursor) and peritoxins (terminal active products).

Biosynthetic Position
Class-level
Branch product between circinatin and peritoxins; detected only in Tox+ strains
Pathway-specific biomarker for functional gene cluster expression
Data to verify in independent strain panels
Biosynthesis Fungal secondary metabolism Pathway elucidation

Dual CAS Registry: Isomeric or Salt-Form Distinction within Periconin A Preparations

Supplier databases list Periconin A under two distinct CAS Registry Numbers: 145586-00-1 (the primary identifier used in MeSH and the PNAS structural paper) and 145585-99-5 (listed by specialty chemical distributors as an alternative registry number) [1]. The co-existence of two CAS numbers, combined with differences in the reported IUPAC nomenclature between these entries—specifically, the 145586-00-1 entry corresponds to 4-[(6-amino-2-oxoazepan-3-yl)amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chloro-3-hydroxybutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid, while the 145585-99-5 entry has a distinct imino/hydroxy acid tautomeric form —suggests that Periconin A may exist in multiple isomeric or salt forms depending on isolation and purification conditions.

Dual CAS Registry
Specification review
CAS 145586-00-1 (primary) vs 145585-99-5 (alternative); identical formula but different IUPAC tautomer
Explicit CAS 145586-00-1 required for literature-aligned identity
Supplier databases show divergent tautomeric representation
Chemical procurement Isomer identification Quality assurance

Optimal Research and Industrial Application Scenarios for Periconin A (145586-00-1)


Negative Control Standard in Peritoxin-Mediated Phytopathology Bioassays

Periconin A is the definitive negative control compound for experiments designed to characterize peritoxin A or B host-selective phytotoxicity against Sorghum bicolor. Because Periconin A shares the identical biosynthetic origin and isolation matrix with peritoxins yet is demonstrably inactive in the sorghum root-dip assay [1], it controls for non-specific effects attributable to co-extracted fungal metabolites or solvent vehicles. Researchers should include Periconin A at equimolar or higher concentrations relative to the peritoxin treatment group to validate that observed phytotoxic responses are peritoxin-specific and not artifacts of the fungal culture filtrate background.

LC-MS Reference Standard for Periconia Metabolite Profiling and Biosynthetic Pathway Analysis

Owing to its distinct monoisotopic mass (559.8 g/mol, C20H29Cl3N4O8) and characteristic chlorine isotope pattern (three Cl atoms), Periconin A serves as an ideal retention-time and mass-calibration reference standard in HPLC-MS or LC-HRMS workflows analyzing Periconia circinata culture extracts [1][2]. Its presence exclusively in Tox+ strains makes it a diagnostic biomarker for functional peritoxin biosynthetic gene cluster expression, enabling laboratories to rapidly distinguish pathogenic (Tox+) from non-pathogenic (Tox−) P. circinata isolates via targeted metabolomics.

Biosynthetic Intermediate for Structural Biology and Enzymology Studies of the Peritoxin Pathway

Periconin A's defined position as a branch-point intermediate in the peritoxin biosynthetic pathway [1] makes it a valuable substrate or product standard for in vitro enzymatic assays aimed at characterizing the tailoring enzymes (e.g., halogenases, peptidyl transferases) responsible for converting circinatin to downstream peritoxins. Its structural similarity to, yet functional divergence from, the active peritoxins enables structure–activity relationship (SAR) studies to identify the molecular features that confer host-selective toxicity.

Chemical Taxonomy and Fungal Chemotaxonomic Marker for Periconia Species Identification

The production of Periconin A, in conjunction with Periconin B and peritoxins, constitutes a species-specific chemotaxonomic signature for Periconia circinata pathogenic strains [1][2]. Environmental microbiology laboratories and fungal culture collections can use the detection of Periconin A (via LC-MS) as part of a multi-marker panel to confirm P. circinata identity and assess pathogenic potential, complementing ITS sequencing or morphological identification methods.

Application
Selection Property
Validation Focus
Phytopathology negative control
Biosynthetic origin with confirmed inactivity
Peritoxin-specific assay response
LC-MS reference standard
Distinct monoisotopic mass and Cl pattern
Accurate mass and retention-time calibration
Biosynthetic intermediate for enzymology
Defined pathway branch-point position
Substrate/product identity in enzyme assays
Chemotaxonomic marker
Species-specific metabolite profile
Tox+ P. circinata strain identification
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